molecular formula C6H10F2O2 B15260174 3,3-difluorohexanoic Acid CAS No. 175286-62-1

3,3-difluorohexanoic Acid

Cat. No.: B15260174
CAS No.: 175286-62-1
M. Wt: 152.14 g/mol
InChI Key: DMTVFSYZAZVLNZ-UHFFFAOYSA-N
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Description

3,3-Difluorohexanoic acid is an organic compound with the molecular formula C6H10F2O2 It is a derivative of hexanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

3,3-Difluorohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-difluorohexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. Fluorine atoms can also influence the compound’s metabolic stability and resistance to degradation.

Comparison with Similar Compounds

  • 3,3-Difluoropentanoic acid
  • 3,3-Difluorobutanoic acid
  • 3,3-Difluoropropanoic acid

Comparison: Compared to these similar compounds, 3,3-difluorohexanoic acid has a longer carbon chain, which can influence its physical and chemical properties. The additional carbon atoms can affect the compound’s solubility, boiling point, and reactivity. The presence of fluorine atoms in all these compounds imparts unique characteristics such as increased electronegativity and resistance to metabolic degradation.

Properties

CAS No.

175286-62-1

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

3,3-difluorohexanoic acid

InChI

InChI=1S/C6H10F2O2/c1-2-3-6(7,8)4-5(9)10/h2-4H2,1H3,(H,9,10)

InChI Key

DMTVFSYZAZVLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)(F)F

Origin of Product

United States

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